(S)-1-Cyclohexylpyrrolidin-3-amine dihydrochloride

説明

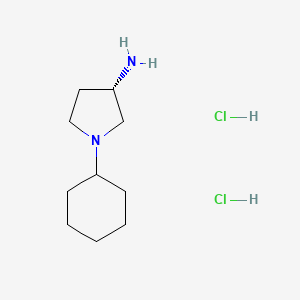

(S)-1-Cyclohexylpyrrolidin-3-amine dihydrochloride is a chemical compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a cyclohexyl group attached to the pyrrolidine ring, which is further substituted with an amine group The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Cyclohexylpyrrolidin-3-amine dihydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a suitable amine with a carbonyl compound to form an intermediate, which then undergoes cyclization.

Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced through various methods, such as alkylation or acylation reactions. For instance, the reaction of a cyclohexyl halide with the pyrrolidine ring can introduce the cyclohexyl group.

Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to the dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The purification of the final product is typically achieved through crystallization or recrystallization techniques.

化学反応の分析

Types of Reactions

(S)-1-Cyclohexylpyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides or other derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The compound can undergo substitution reactions where the amine group or the cyclohexyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Various halides, acids, or bases can be used as reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or nitroso compounds, while reduction may produce secondary or tertiary amines.

科学的研究の応用

Therapeutic Applications

1.1 Oncology

Recent studies have highlighted the potential of (S)-1-Cyclohexylpyrrolidin-3-amine dihydrochloride as a selective inhibitor of phosphatidylinositol 3-kinase (PI3K). This enzyme plays a crucial role in cell signaling pathways that regulate cell growth and survival, making it a significant target in cancer therapy. The compound has demonstrated efficacy in inhibiting the proliferation of certain hematologic tumors, suggesting its potential use in treating malignancies associated with aberrant PI3K signaling .

1.2 Immunology

The compound has also been investigated for its immunomodulatory effects. It exhibits inhibitory actions on interleukin-2 production and B cell proliferation, which are critical in the context of autoimmune diseases and organ transplantation. These properties indicate its potential utility as an immunosuppressive agent to prevent graft rejection in transplant patients or to manage autoimmune disorders .

1.3 Neuropharmacology

In the realm of neuropharmacology, this compound has been explored for its effects on neurotransmitter systems. Its structural similarity to other psychoactive compounds suggests potential applications in treating mood disorders or cognitive dysfunctions. However, further research is necessary to elucidate its specific mechanisms of action within the central nervous system .

Mechanistic Insights

The pharmacological activities of this compound can be attributed to its ability to modulate key signaling pathways:

- PI3K Pathway: Inhibition of this pathway can lead to reduced tumor growth and improved outcomes in cancer therapies.

- Cytokine Production: By inhibiting IL-2 production, the compound may effectively reduce immune responses that contribute to autoimmune conditions.

Case Studies and Research Findings

Table 1: Summary of Key Studies Involving this compound

作用機序

The mechanism of action of (S)-1-Cyclohexylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity. The cyclohexyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

類似化合物との比較

Similar Compounds

1-Cyclohexylpyrrolidine: Lacks the amine group, making it less reactive in certain chemical reactions.

3-Aminopyrrolidine: Lacks the cyclohexyl group, affecting its lipophilicity and biological activity.

Cyclohexylamine: Lacks the pyrrolidine ring, resulting in different chemical and biological properties.

Uniqueness

(S)-1-Cyclohexylpyrrolidin-3-amine dihydrochloride is unique due to the combination of the cyclohexyl group and the pyrrolidine ring with an amine substitution. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

生物活性

(S)-1-Cyclohexylpyrrolidin-3-amine dihydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanism of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclohexyl group attached to a pyrrolidine ring with an amine substitution. This structure enhances its lipophilicity and reactivity, making it suitable for various biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity. The cyclohexyl group enhances the compound’s ability to penetrate lipid membranes, facilitating interactions with hydrophobic environments within cells.

1. Receptor Interactions

Research indicates that this compound may influence various receptor systems in the body, including neurotransmitter receptors. Its structural similarity to known psychoactive compounds suggests potential applications in neuropharmacology.

2. Effects on Cell Signaling

The compound has been shown to modulate cell signaling pathways, potentially affecting gene expression and cellular metabolism. Such modulation can lead to significant changes in cellular behavior, which is critical for therapeutic applications .

3. In Vitro Studies

In vitro assays have demonstrated that this compound exhibits activity against certain cancer cell lines, suggesting its role as a potential anticancer agent. The compound's effects on cell viability and proliferation have been documented in several studies .

Case Studies

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal injury. The results indicated that the compound significantly reduced neuronal apoptosis and improved cell survival rates compared to controls. This suggests a potential role in treating neurodegenerative diseases.

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of the compound against breast cancer cell lines. The findings revealed that this compound inhibited cell proliferation and induced apoptosis through the activation of specific apoptotic pathways, highlighting its therapeutic potential in oncology .

Table 1: Summary of Biological Activities

| Mechanism | Description | Impact |

|---|---|---|

| Hydrogen Bonding | Forms bonds with biomolecules | Influences activity |

| Lipophilicity | Enhances membrane penetration | Facilitates interaction |

| Gene Expression Modulation | Alters expression profiles | Affects cellular behavior |

特性

IUPAC Name |

(3S)-1-cyclohexylpyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2.2ClH/c11-9-6-7-12(8-9)10-4-2-1-3-5-10;;/h9-10H,1-8,11H2;2*1H/t9-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQVFFMHVMDEWDH-WWPIYYJJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCC(C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)N2CC[C@@H](C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。